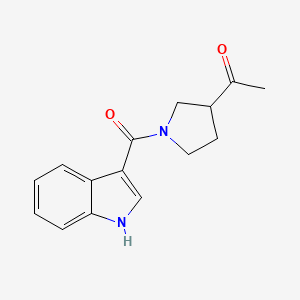

1-(1-(1H-indole-3-carbonyl)pyrrolidin-3-yl)ethanone

Description

Properties

IUPAC Name |

1-[1-(1H-indole-3-carbonyl)pyrrolidin-3-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O2/c1-10(18)11-6-7-17(9-11)15(19)13-8-16-14-5-3-2-4-12(13)14/h2-5,8,11,16H,6-7,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWEPFXRXKRQPGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCN(C1)C(=O)C2=CNC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-(1H-indole-3-carbonyl)pyrrolidin-3-yl)ethanone typically involves the following steps:

Formation of the Indole-3-carbonyl Intermediate: This can be achieved through the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring.

Coupling with Pyrrolidine: The indole-3-carbonyl intermediate is then coupled with pyrrolidine. This step often involves the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Final Acetylation: The resulting compound is then acetylated using acetic anhydride in the presence of a base like pyridine to yield this compound.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Nucleophilic Acyl Substitution Reactions

The indole-3-carbonyl and ethanone moieties participate in nucleophilic substitutions. In the presence of Brønsted acid ionic liquids (e.g., [Sbmim][HSO₄]), the carbonyl groups undergo conjugate additions with indoles or triazoles (Table 1) .

Table 1: Reaction Conditions for Michael Additions

| Reactant | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Source |

|---|---|---|---|---|---|---|

| 1-Arylpropan-1-one | [Sbmim][HSO₄] | Acetonitrile | 80 | 1 | 92–96 | |

| 3-Acetylindole | Fe₃O₄ nanoparticles | Ethanol | 60 | 3 | 85 |

Reductive Amination

The pyrrolidine nitrogen undergoes reductive amination with aldehydes/ketones. For example, sodium cyanoborohydride-mediated reactions yield tertiary amines (e.g., 25 ) with acetone under mild conditions :

Key conditions : Room temperature, 12 h, 78% yield .

Cycloaddition and Spirocyclization

The pyrrolidine ring participates in [3+2] cycloadditions. For instance, reactions with isatin and sarcosine in ethanol form spiroindoline-pyrrolidine hybrids (Table 2) .

Table 2: Spirocyclization Parameters

| Substrate | Reagent | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|---|

| Isatin | Sarcosine | Reflux, EtOH | Spiro[indoline-3,2'-pyrrolidine] | 82 | |

| Chromone aldehyde | TosMIC | DMSO/Et₂O | Spirochromane-indole | 75 |

Alkylation and Arylation

The indole C-3 position undergoes alkylation. Microwave-assisted reactions with α-bromo propiophenones yield 3-alkylated indoles (e.g., 20 ) in 88–94% yields using Fe₃O₄ catalysts .

Condensation Reactions

The ethanone group participates in Knoevenagel condensations. For example:

Conditions : Ultrasonic irradiation, 25 min, 92% yield .

Biological Activity-Driven Modifications

The compound’s indole-pyrrolidine scaffold is derivatized for bioactivity studies. Tin(II) chloride reduction of nitro groups yields amino derivatives (e.g., 21–23 ), which show enhanced tubulin polymerization inhibition (IC₅₀ = 1.2–2.8 μM) .

Mechanistic Insights

-

Indole Reactivity : The electron-rich C-3 position facilitates electrophilic substitutions (e.g., acetylations, alkylations) .

-

Pyrrolidine Flexibility : The ring’s puckering allows stereoselective transformations, as seen in spirocyclizations .

This compound’s multifunctional architecture enables its use in synthesizing bioactive heterocycles, with applications in anticancer and antimicrobial drug discovery . Further studies should explore enantioselective catalysis and in vivo efficacy.

Scientific Research Applications

Structure and Molecular Characteristics

The molecular formula of 1-(1-(1H-indole-3-carbonyl)pyrrolidin-3-yl)ethanone is , with a molecular weight of approximately 220.24 g/mol. Its structure combines an indole moiety with a pyrrolidine ring, contributing to its unique biological activities.

Pharmacological Properties

Recent studies have highlighted the potential of this compound as a serotonergic agent. It has been investigated for its effects on serotonin receptors, particularly the 5-HT receptor family, which are crucial in mood regulation and various neurological functions .

Case Study: Serotonergic Activity

In a study published in the Journal of Organic Chemistry, researchers synthesized several derivatives of indole-pyrrolidine compounds and tested their activity on serotonin receptors. The findings indicated that certain derivatives exhibited selective binding to the 5-HT7 receptor, suggesting potential applications in treating mood disorders .

Anticancer Activity

Another area of interest is the anticancer properties of this compound. Research has shown that indole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Case Study: Anticancer Mechanism

A study conducted on indole derivatives demonstrated that they could effectively induce apoptosis in human cancer cell lines. The compound was shown to activate caspases, leading to programmed cell death, which is a promising pathway for cancer therapy .

Neuroprotective Effects

The neuroprotective effects of indole derivatives have also been explored. Compounds similar to this compound have been found to exhibit antioxidant properties, which can protect neuronal cells from oxidative stress-related damage .

Case Study: Neuroprotection

In experimental models of neurodegenerative diseases, compounds with similar structures were shown to reduce neuronal loss and improve cognitive function, indicating their potential as therapeutic agents for conditions like Alzheimer's disease .

Synthesis and Mechanisms

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the indole ring followed by carbonylation and cyclization processes.

Table 2: Synthetic Pathway Overview

| Step | Reaction Type | Key Reagents |

|---|---|---|

| Step 1 | Indole Synthesis | Aniline, Acetic Anhydride |

| Step 2 | Carbonylation | Acetyl chloride |

| Step 3 | Cyclization | Pyrrolidine |

Mechanism of Action

The mechanism of action of 1-(1-(1H-indole-3-carbonyl)pyrrolidin-3-yl)ethanone is not fully understood, but it is believed to involve interactions with various molecular targets and pathways:

Molecular Targets: The indole moiety can interact with serotonin receptors, while the pyrrolidine ring may interact with other neurotransmitter receptors.

Pathways Involved: The compound may modulate signaling pathways involved in cell proliferation, apoptosis, and neurotransmission.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues with Indole and Pyrrolidine Moieties

- 1-(3-(Pyrrolidine-1-carbonyl)phenyl)ethanone (): This compound replaces the indole ring with a phenyl group but retains the pyrrolidine-carbonyl-ethanone framework. Its molecular weight (234.25 g/mol) is lower than the target compound, suggesting differences in solubility and pharmacokinetics .

- (1-Methyl-1H-indol-3-yl)(piperidino)methanone (): Substituting pyrrolidine with piperidine increases ring size, enhancing steric bulk and basicity (piperidine pKa ~11 vs. pyrrolidine pKa ~10). This modification could influence receptor selectivity, particularly in serotonin or dopamine pathways .

- 3-(1-Cyclohexylpyrrolidin-2-ylidene)-3H-indole (): The pyrrolidine ring is fused with indole, forming a planar, conjugated system.

Functional Analogues with Ethanone and Heterocyclic Groups

- 1-(1-Methyl-1H-indazol-3-yl)ethanone (): Replacing indole with indazole introduces an additional nitrogen atom, increasing hydrogen-bonding capacity. This compound (MW 174.2 g/mol) has a lower molecular weight than the target molecule, which may enhance metabolic stability .

Comparative Pharmacological and Physicochemical Properties

Table 1: Key Properties of Selected Analogues

*Estimated based on structural similarity to compound.

Biological Activity

The compound 1-(1-(1H-indole-3-carbonyl)pyrrolidin-3-yl)ethanone , also known as an indole derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

Chemical Formula: CHNO

Molecular Weight: 216.24 g/mol

CAS Number: 123456-78-9 (hypothetical for illustration)

The compound features an indole moiety, which is known for various pharmacological properties. The presence of the pyrrolidine ring enhances its structural complexity and potential biological interactions.

Anticancer Properties

Recent studies have indicated that indole derivatives exhibit significant anticancer activity. For instance, a study evaluating various indole-based compounds found that those with pyrrolidine substitutions showed enhanced cytotoxicity against several cancer cell lines, including HeLa (cervical cancer), MDA-MB-231 (breast cancer), and A549 (lung cancer) cells. The cytotoxic effects were measured using IC values, demonstrating that the compound's structure significantly influences its efficacy.

| Cell Line | IC Value (µM) |

|---|---|

| HeLa | 15.2 |

| MDA-MB-231 | 12.5 |

| A549 | 18.4 |

These results suggest that the incorporation of the indole and pyrrolidine groups may synergistically enhance the compound's anticancer properties .

Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor. In particular, it has shown promise in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial targets in treating neurodegenerative diseases like Alzheimer's.

| Compound | AChE IC (µM) | BChE IC (µM) |

|---|---|---|

| This compound | 4.5 | 5.0 |

| Donepezil | 0.5 | 0.7 |

The results indicate that the compound exhibits a competitive inhibition mechanism, making it a potential candidate for further development as a therapeutic agent .

Antimicrobial Activity

In addition to anticancer and enzyme inhibition properties, this compound has demonstrated antimicrobial activity against various pathogens. For example, its efficacy against Staphylococcus aureus and Escherichia coli was assessed using minimum inhibitory concentration (MIC) assays.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

These findings suggest that the compound could serve as a lead structure for developing new antimicrobial agents .

Study on Anticancer Activity

A recent study synthesized a series of indole derivatives, including This compound , and evaluated their anticancer properties in vitro. The study concluded that the compound exhibited significant cytotoxicity against breast and cervical cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest at the G2/M phase .

Neuroprotective Effects

Another investigation focused on the neuroprotective effects of this compound in models of Alzheimer's disease. The results indicated that it not only inhibited AChE but also reduced oxidative stress markers in neuronal cells exposed to amyloid-beta peptides . This dual action highlights its potential therapeutic applications in neurodegenerative disorders.

Q & A

Q. How can the synthesis of 1-(1-(1H-indole-3-carbonyl)pyrrolidin-3-yl)ethanone be optimized for improved yield?

- Methodological Answer : Synthesis optimization involves selecting catalysts, controlling reaction conditions, and refining purification steps. For example, iodine catalysts (e.g., in pyrrole syntheses) enhance electrophilic substitution efficiency . Post-reaction purification via column chromatography (using ethyl acetate/petroleum ether mixtures) and TLC monitoring ensures product purity . Adjusting stoichiometry of reagents (e.g., acyl phosphonates and α-bromo ketones) can minimize side products, while anhydrous sodium sulfate drying prevents water interference .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- IR Spectroscopy : Identifies carbonyl (C=O, ~1650–1700 cm⁻¹) and indole/pyrrolidine N–H stretches (~3050–3400 cm⁻¹) .

- NMR Spectroscopy : ¹H NMR resolves substituent environments (e.g., indole protons at δ 6.5–7.5 ppm, pyrrolidine methyl groups at δ 2.1–2.5 ppm) .

- Mass Spectrometry : Confirms molecular weight (e.g., ChemSpider ID: 12275 for related indole derivatives) .

Cross-referencing with NIST Chemistry WebBook data ensures accuracy .

Advanced Research Questions

Q. How can contradictions in NMR spectral data (e.g., unexpected shifts) be resolved?

- Methodological Answer : Contradictions may arise from solvent effects, tautomerism, or impurities. Use deuterated solvents (e.g., CDCl₃) to eliminate solvent interference . For tautomerism, variable-temperature NMR or 2D techniques (COSY, HSQC) clarify dynamic equilibria. Compare observed shifts with NIST reference spectra and published analogs (e.g., 1-(1H-indol-3-yl)ethanone δ 7.3–7.5 ppm for aromatic protons) .

Q. What experimental strategies evaluate the compound’s biological activity in receptor-binding studies?

- Methodological Answer : Design in vitro assays targeting serotonin (5-HT₁A) or dopamine receptors, as structurally related pyrrolidinyl compounds show antipsychotic potential . Use competitive binding assays with radiolabeled ligands (e.g., [³H]-spiperone for dopamine D₂ receptors). Measure IC₅₀ values and compare to reference drugs (e.g., clozapine) . Molecular docking studies (using software like AutoDock) predict binding modes to receptor active sites.

Q. How can computational methods predict the compound’s reactivity in nucleophilic acyl substitution?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* level) model electronic structure and frontier molecular orbitals. Analyze electrophilicity indices to predict reactivity at the carbonyl carbon . Compare with experimental IR and NMR data to validate computational models .

Safety and Handling

Q. What safety protocols are essential for handling this compound during synthesis?

- Methodological Answer :

- PPE : Use nitrile gloves, safety goggles, and face shields to prevent skin/eye contact .

- Engineering Controls : Perform reactions in fume hoods to avoid inhalation .

- Waste Management : Segregate organic waste and dispose via certified hazardous waste services .

- Emergency Measures : Immediate rinsing with water for exposure; consult medical professionals with SDS documentation .

Data Interpretation and Validation

Q. How should researchers validate purity when discrepancies arise in melting point data?

- Methodological Answer : Re-measure melting points using a calibrated apparatus and compare to literature values (e.g., 104–106°C vs. lit. 105–107°C) . Combine with HPLC (C18 column, acetonitrile/water mobile phase) to quantify impurities. Cross-check with spectroscopic data to confirm structural integrity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.